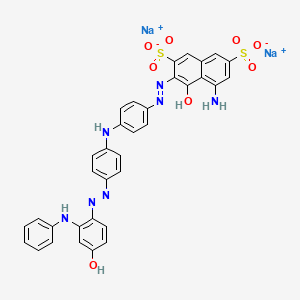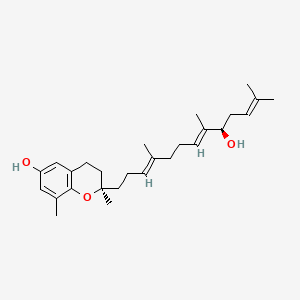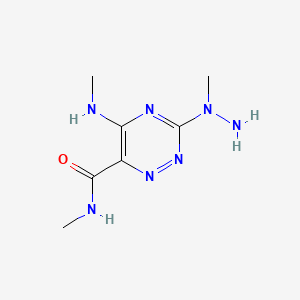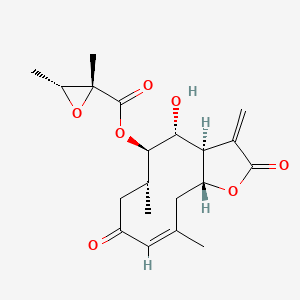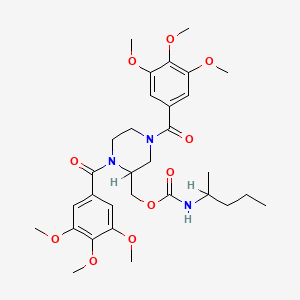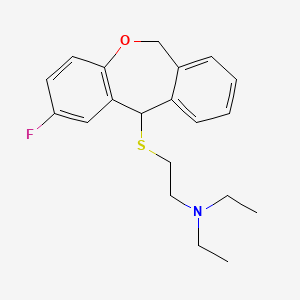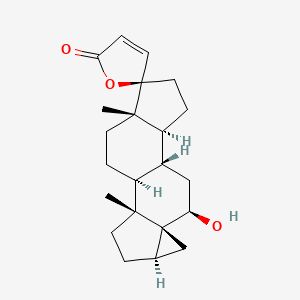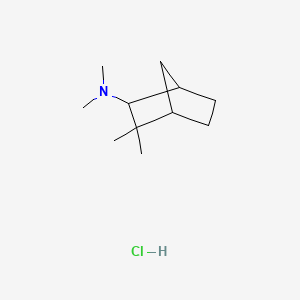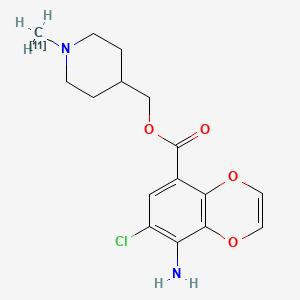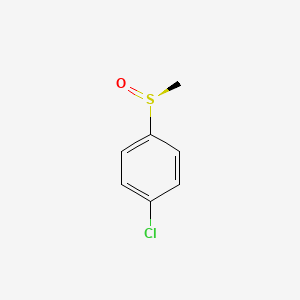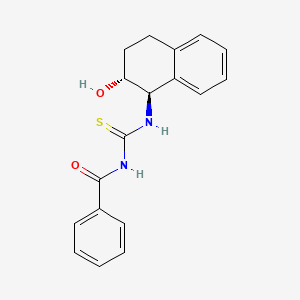
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group linked to a naphthalenyl moiety through a thioxomethyl bridge, with an (E)-configuration indicating the specific geometric arrangement of its substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine and benzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine with a suitable thiocarbonyl reagent to form the thioxomethyl intermediate.
Coupling Reaction: This intermediate is then coupled with benzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thioxomethyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or naphthalenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction could produce various amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it may serve as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The thioxomethyl group may form covalent bonds with active site residues, while the naphthalenyl and benzamide moieties provide additional binding interactions, stabilizing the compound within the target site.
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.
Uniqueness
The uniqueness of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- lies in its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
141034-11-9 |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18N2O2S/c21-15-11-10-12-6-4-5-9-14(12)16(15)19-18(23)20-17(22)13-7-2-1-3-8-13/h1-9,15-16,21H,10-11H2,(H2,19,20,22,23)/t15-,16-/m1/s1 |
InChIキー |
SKMAMDAEIBRBMU-HZPDHXFCSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)NC(=S)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


